4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is commonly used in scientific research as a tool for studying the mechanisms of action and physiological effects of sulfonamide drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to carbonic acid, which plays a role in many physiological processes such as acid-base balance, respiration, and renal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of aqueous humor in the eye, which is useful in the treatment of glaucoma. It can also lead to a decrease in the reabsorption of bicarbonate ions in the renal tubules, which can be useful in the treatment of metabolic alkalosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase inhibition. This specificity allows researchers to study the effects of carbonic anhydrase inhibition without the confounding effects of other mechanisms. However, a limitation of using this compound is its potential for off-target effects on other enzymes or physiological processes.
Future Directions
There are several future directions for the study of 4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide. One direction is the development of new sulfonamide drugs with improved specificity and efficacy. Another direction is the study of the effects of carbonic anhydrase inhibition on other physiological processes beyond acid-base balance and renal function. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethanethiol in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization.
Scientific Research Applications
4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide is commonly used in scientific research as a tool for studying the mechanisms of action and physiological effects of sulfonamide drugs. It is also used in the development of new sulfonamide drugs and as a reference compound in drug discovery studies.
properties
IUPAC Name |
4-chloro-N-(2-phenylsulfanylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPBYXLYYWSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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